molecular formula C7H9FN2 B13040900 1-(6-fluoropyridin-2-yl)-N-methylmethanamine

1-(6-fluoropyridin-2-yl)-N-methylmethanamine

Cat. No.: B13040900
M. Wt: 140.16 g/mol
InChI Key: VVXUXVDPMPUNCM-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)-N-methylmethanamine is a fluorinated pyridine derivative characterized by a fluorine atom at the 6-position of the pyridine ring and an N-methylmethanamine substituent at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antitubercular agents and other bioactive molecules. Its structural features, such as the electron-withdrawing fluorine atom, influence its electronic properties, solubility, and binding interactions with biological targets .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9FN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3

InChI Key

VVXUXVDPMPUNCM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC=C1)F

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring variations in the aromatic core (pyridine vs. benzene) and substituent positions (halogen, alkoxy, or alkyl groups). Key differences in synthesis, pharmacological activity, and physicochemical properties are highlighted.

Structural Analogs and Their Properties

Compound Name Core Structure Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Applications/Activity
1-(6-Fluoropyridin-2-yl)-N-methylmethanamine Pyridine 6-F, 2-N-methylmethanamine C₇H₈FN₂ 154.15 Antitubercular intermediate
1-(4-Fluorophenyl)-N-methylmethanamine Benzene 4-F, N-methylmethanamine C₈H₁₀FN 153.17 Antitubercular synthesis (lower activity vs. pyridine analogs)
1-(6-Chloropyridin-2-yl)-N-methylmethanamine Pyridine 6-Cl, 2-N-methylmethanamine C₇H₈ClN₂ 170.61 Higher lipophilicity; antitubercular lead
1-(5-Fluoropyridin-2-yl)-N-methylmethanamine Pyridine 5-F, 2-N-methylmethanamine C₇H₈FN₂ 154.15 Altered electronic effects; understudied
1-(6-Methoxypyridin-2-yl)-N-methylmethanamine Pyridine 6-OCH₃, 2-N-methylmethanamine C₈H₁₁N₂O 163.19 Reduced metabolic stability

Pharmacological Activity

  • Antitubercular Efficacy : Pyridine-based analogs (e.g., 6-fluoro and 6-chloro derivatives) exhibit superior activity against Mycobacterium tuberculosis compared to benzene-core analogs like 1-(4-fluorophenyl)-N-methylmethanamine. This is attributed to enhanced target engagement via pyridine’s nitrogen atom, which facilitates hydrogen bonding with bacterial enzymes .
  • Chlorine vs.

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